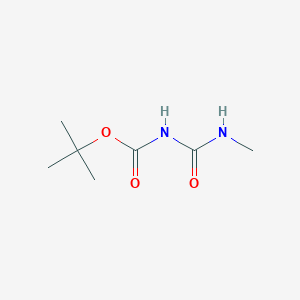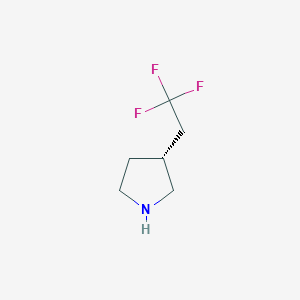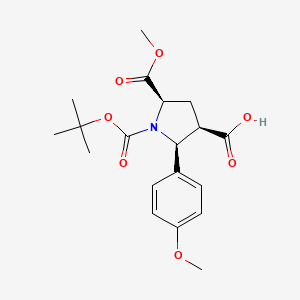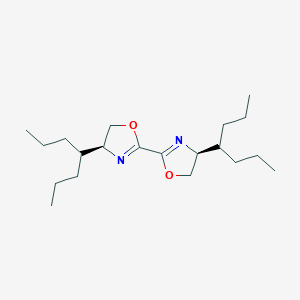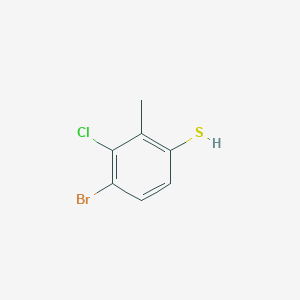
4-Bromo-3-chloro-2-methylbenzenethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The final step involves the introduction of the thiol group (-SH) through a nucleophilic substitution reaction using a suitable thiolating agent like thiourea followed by hydrolysis.
Industrial Production Methods: Industrial production of 4-Bromo-3-chloro-2-methylbenzenethiol often employs continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This method enhances yield and purity while minimizing by-products.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-chloro-2-methylbenzenethiol typically involves multi-step processes starting from simpler aromatic compounds. One common method is the electrophilic aromatic substitution, where a benzene derivative undergoes successive halogenation and thiolation.
-
Halogenation:
Bromination: Benzene is first brominated using bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3) to introduce the bromine atom.
Chlorination: The brominated benzene is then chlorinated using chlorine (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3) to introduce the chlorine atom.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-chloro-2-methylbenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfonic acids or disulfides using oxidizing agents like hydrogen peroxide (H2O2) or iodine (I2).
Reduction: The compound can be reduced to remove halogen atoms, typically using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: H2O2, I2, or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as sodium thiolate (NaS-) or potassium cyanide (KCN) in polar aprotic solvents.
Major Products:
Oxidation: Sulfonic acids or disulfides.
Reduction: Dehalogenated benzene derivatives.
Substitution: Benzene derivatives with new functional groups replacing the halogens.
Scientific Research Applications
4-Bromo-3-chloro-2-methylbenzenethiol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive thiol group.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4-Bromo-3-chloro-2-methylbenzenethiol largely depends on its thiol group, which can form covalent bonds with various biomolecules. This reactivity allows it to:
Inhibit enzymes: by binding to active site cysteine residues.
Modify proteins: through thiol-disulfide exchange reactions.
Disrupt cellular processes: by altering redox states and signaling pathways.
Comparison with Similar Compounds
- 4-Bromo-2-chlorobenzenethiol
- 3-Bromo-4-chloro-2-methylbenzenethiol
- 4-Bromo-3-chlorobenzenethiol
Comparison: 4-Bromo-3-chloro-2-methylbenzenethiol is unique due to the specific positioning of its substituents, which influences its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different reactivity patterns in substitution and oxidation reactions, making it suitable for specific synthetic applications.
Properties
Molecular Formula |
C7H6BrClS |
|---|---|
Molecular Weight |
237.55 g/mol |
IUPAC Name |
4-bromo-3-chloro-2-methylbenzenethiol |
InChI |
InChI=1S/C7H6BrClS/c1-4-6(10)3-2-5(8)7(4)9/h2-3,10H,1H3 |
InChI Key |
ZCQRFKLYECFOPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)Br)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


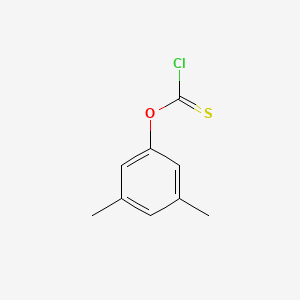
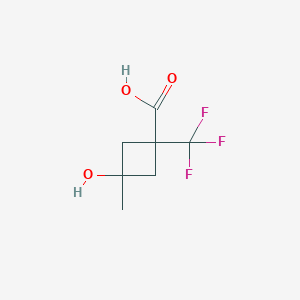
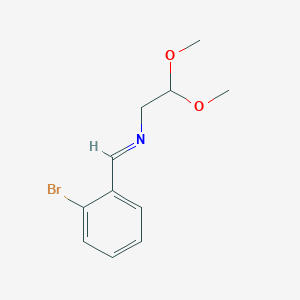

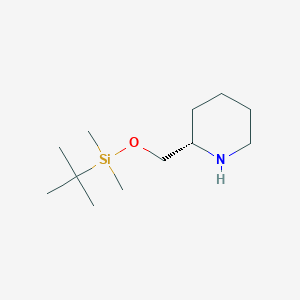
![N-(10-Aminodecyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide 2,2,2-trifluoroacetate](/img/structure/B12844034.png)
![Ethyl 5-chloro-2,4-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-b]pyridazine-3-carboxylate](/img/structure/B12844037.png)
![4-Amino-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12844040.png)
